molecular formula C19H23BrN2O4S B248751 1-(5-Bromo-2-methoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine

1-(5-Bromo-2-methoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine

Cat. No. B248751
M. Wt: 455.4 g/mol
InChI Key: LXGOQGXAADHJTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Bromo-2-methoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine, also known as BMB-4, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. BMB-4 belongs to the class of piperazine compounds and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments. In

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-methoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine involves the inhibition of the enzyme carbonic anhydrase IX (CA IX), which is overexpressed in many types of cancer cells. CA IX plays a crucial role in the regulation of pH in cancer cells and its inhibition leads to acidification of the tumor microenvironment, which in turn inhibits tumor growth. This compound has also been found to inhibit the growth of bacteria by disrupting their cell membrane integrity.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. This compound has also been shown to inhibit the formation of biofilms by bacteria, which are often responsible for chronic infections. In addition, this compound has been found to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

1-(5-Bromo-2-methoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine has several advantages for laboratory experiments. It is a stable compound that can be easily synthesized in large quantities. It has also been found to have low toxicity in vitro and in vivo. However, this compound has some limitations for laboratory experiments. It is a relatively new compound and its full range of biological activities and potential therapeutic applications are still being explored. In addition, the mechanism of action of this compound is not fully understood and further research is needed to elucidate its mode of action.

Future Directions

There are several future directions for research on 1-(5-Bromo-2-methoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine. One potential application is in the treatment of cancer, where it could be used in combination with other chemotherapeutic agents to enhance their efficacy. This compound could also be studied for its potential use in the treatment of bacterial infections, particularly those caused by antibiotic-resistant strains. In addition, further research is needed to fully understand the mechanism of action of this compound and to identify other potential therapeutic targets for this compound.
Conclusion:
In conclusion, this compound is a promising compound that has gained attention in the field of scientific research due to its potential therapeutic applications. It has been found to exhibit antitumor and antimicrobial activity, and has several advantages for laboratory experiments. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential therapeutic applications.

Synthesis Methods

The synthesis method of 1-(5-Bromo-2-methoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine involves the reaction of 5-bromo-2-methoxybenzyl chloride with 4-methoxyphenylsulfonyl piperazine in the presence of a base such as triethylamine. The reaction takes place at room temperature and the product is obtained in high yield after purification by column chromatography.

Scientific Research Applications

1-(5-Bromo-2-methoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine has been studied for its potential therapeutic applications in various fields of scientific research. It has been found to exhibit antitumor activity by inhibiting the growth of cancer cells in vitro and in vivo. This compound has also been shown to have antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE).

properties

Molecular Formula

C19H23BrN2O4S

Molecular Weight

455.4 g/mol

IUPAC Name

1-[(5-bromo-2-methoxyphenyl)methyl]-4-(4-methoxyphenyl)sulfonylpiperazine

InChI

InChI=1S/C19H23BrN2O4S/c1-25-17-4-6-18(7-5-17)27(23,24)22-11-9-21(10-12-22)14-15-13-16(20)3-8-19(15)26-2/h3-8,13H,9-12,14H2,1-2H3

InChI Key

LXGOQGXAADHJTI-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=C(C=CC(=C3)Br)OC

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=C(C=CC(=C3)Br)OC

Origin of Product

United States

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